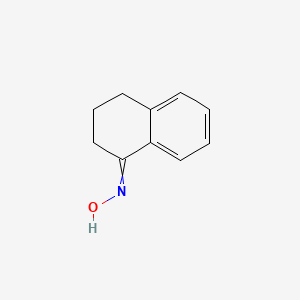

3,4-Dihydronaphthalen-1(2H)-one oxime

Overview

Description

3,4-Dihydronaphthalen-1(2H)-one oxime is a ketoxime derivative of 3,4-dihydronaphthalen-1(2H)-one (DHN), a bicyclic ketone widely used as a synthetic intermediate. The oxime is synthesized via condensation of DHN with hydroxylamine hydrochloride under basic conditions, yielding either (E)- or (Z)-isomers depending on reaction conditions . Its molecular formula is C₁₁H₁₃NO (average mass: 175.23 g/mol), with structural features including a conjugated oxime group (C=N-OH) and a partially saturated naphthalene ring system . The compound has garnered interest for its diverse biological activities, including antibacterial, anti-neuroinflammatory, and nematocidal properties .

Preparation Methods

Synthesis of 3,4-Dihydronaphthalen-1(2H)-one (Tetralone)

The ketone precursor is typically prepared via acid-catalyzed cyclization of 4-phenylbutyric acid derivatives. For example:

- Thionyl chloride-mediated cyclization : 4-(Substituted phenyl)butyric acid reacts with thionyl chloride (SOCl₂) to form an acyl chloride intermediate, which undergoes intramolecular Friedel-Crafts acylation to yield the tetralone.

- Alternative methods : Cyclization using polyphosphoric acid (PPA) or other Brønsted acids has also been reported for analogous systems.

Oximation of 3,4-Dihydronaphthalen-1(2H)-one

The ketone is converted to the oxime via reaction with hydroxylamine hydrochloride under mildly basic conditions:

| Parameter | Conditions | Source |

|---|---|---|

| Solvent | Ethanol/water (3:1) | |

| Base | Sodium acetate | |

| Temperature | Reflux (~80°C) | |

| Reaction Time | 4–6 hours | |

| Workup | Filtration, recrystallization (hexane/EtOAc) |

- Dissolve 3,4-dihydronaphthalen-1(2H)-one (10 mmol) in ethanol/water.

- Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (15 mmol).

- Reflux for 4–6 hours, cool, and filter the precipitate.

- Purify via recrystallization or column chromatography.

Optimization and Modifications

- Scale-up : Gram-scale reactions (up to 7.5 mmol) maintain yields >90% when using DMSO as a solvent in sealed vessels.

- Substituted derivatives : Fluorinated analogs (e.g., 5-fluoro variants) follow analogous protocols, with cyclization preceding oximation.

- Purification : Silica gel chromatography (petroleum ether/EtOAc) achieves >95% purity.

Analytical Characterization

- Melting Point : 101–105°C (lit. 103°C).

- NMR : ¹H NMR (CDCl₃) shows characteristic oxime proton at δ 8.0–8.2 ppm and aromatic protons at δ 7.2–7.8 ppm.

- MS : Molecular ion peak at m/z 161.20 (C₁₀H₁₁NO).

Critical Considerations

- Air sensitivity : The oxime is stable under inert gas but degrades upon prolonged air exposure.

- Regioselectivity : Oximation occurs exclusively at the ketone group due to steric and electronic factors.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphthalen-1(2H)-one oxime can undergo various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitroso compounds or nitriles.

Reduction: The oxime can be reduced to form amines.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the oxime group.

Major Products Formed

Oxidation: Nitroso compounds or nitriles.

Reduction: Amines.

Substitution: Substituted oxime derivatives.

Scientific Research Applications

Synthesis of Derivatives

3,4-Dihydronaphthalen-1(2H)-one oxime serves as a precursor for synthesizing various derivatives. For instance, it can be transformed into dibromo ketones through reactions with hydrogen peroxide and hydrobromic acid. This transformation involves refluxing the oxime with these reagents under controlled conditions, yielding products that are valuable in further chemical synthesis .

Photo-Mediated Reactions

Recent studies have highlighted the compound's role in photo-mediated radical relay reactions. The oxime can participate in radical reactions that allow for the functionalization of alkenes, showcasing its versatility in synthetic pathways. Such methods have been optimized to achieve high yields and selectivity, making it a valuable tool for chemists .

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Dibromo ketone synthesis | Reflux with H2O2 and HBr | 72 | |

| Photo-mediated radical relay | UV irradiation | Varies |

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. For example, certain oxime ethers derived from this compound have shown activity against various fungal strains such as Candida albicans and Aspergillus niger. The structure-activity relationship studies suggest that modifications to the oxime structure can enhance its biological activity .

Potential Anticancer Properties

Some studies have explored the anticancer potential of naphthoquinone-chalcone hybrids synthesized from this compound. These hybrids have demonstrated cytotoxic effects against cancer cell lines, indicating a promising avenue for developing new anticancer agents .

| Biological Activity | Tested Strains/Cells | Reference |

|---|---|---|

| Antifungal | C. albicans, A. niger | |

| Anticancer | Various cancer cell lines |

Polymer Chemistry

The compound has also found applications in polymer chemistry where it acts as an intermediate for synthesizing functional polymers. Its ability to undergo various chemical transformations allows for the incorporation of specific functional groups into polymer backbones, enhancing material properties such as thermal stability and mechanical strength.

Crystal Engineering

The crystal structure of derivatives of this compound has been studied extensively to understand their packing and stability. Such insights are crucial for developing materials with tailored properties for applications in electronics and photonics .

Case Study 1: Synthesis of Dibromo Ketones

In a systematic study, researchers synthesized dibromo derivatives from this compound using an optimized reaction setup involving hydrogen peroxide and hydrobromic acid. The yields were consistently high across multiple trials, demonstrating the reliability of this synthetic route.

Case Study 2: Antifungal Screening

A series of oxime derivatives were screened for antifungal activity against Candida species. The results indicated that certain modifications significantly increased potency compared to standard antifungal agents, suggesting potential for drug development.

Mechanism of Action

The mechanism of action of 3,4-dihydronaphthalen-1(2H)-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Substituted DHN Oxime Derivatives

Structural Insights :

- Substituent Impact : Longer substituents (e.g., benzyloxy groups in 6m ) enhance anti-neuroinflammatory activity by improving binding to NF-κB targets .

- Stereochemistry : (Z)-isomers of imidazole/triazole-substituted DHN oximes show superior antibacterial activity compared to (E)-isomers .

Antibacterial Oxime Ethers

Table 2: Antibacterial Activity of Imidazole/Triazole-Substituted DHN Oxime Ethers vs. Gentamicin

| Compound Class | Target Bacteria (MIC, µg/mL) | Key Comparison vs. Gentamicin |

|---|---|---|

| Imidazole derivatives | S. aureus: 0.781; E. coli: 0.391 | Superior to gentamicin against S. aureus |

| Triazole derivatives | S. aureus: 1.563; E. coli: 1.563 | Less potent than imidazole analogs |

| Gentamicin | S. aureus: 6.25; E. coli: 0.18 | Benchmark for gram-negative activity |

- Mechanistic Note: Imidazole rings enhance membrane permeability and target interactions in gram-positive bacteria .

Hydroxylated DHN Derivatives

Naturally occurring hydroxylated analogs, such as 4,6,8-trihydroxy-DHN and 2,8-dihydroxy-DHN , exhibit distinct bioactivities:

- 4,6,8-Trihydroxy-DHN : Isolated from fungal sources (Hypoxylon sp.), shows cytotoxicity against HepG2 cells (IC₅₀ = 13.11 µM) .

- 2,8-Dihydroxy-DHN : First isolated from mangrove endophytic fungi, displays nematocidal activity .

Fluorinated and Halogenated Derivatives

Biological Activity

3,4-Dihydronaphthalen-1(2H)-one oxime (CAS: 3349-64-2) is an organic compound characterized by its oxime functional group attached to a dihydronaphthalene structure. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 175.20 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory contexts.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that derivatives of this compound can inhibit the NLRP3 inflammasome activation, which plays a crucial role in the inflammatory response. This suggests potential therapeutic applications for treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

The oxime group contributes to the compound's reactivity and interaction with biological systems. Preliminary studies suggest that it may modulate pathways involved in immune responses, although further research is required to fully delineate its interaction mechanisms and identify specific biological targets .

Structure-Activity Relationship (SAR)

The structural features of this compound allow it to interact with various biological targets. A comparison of similar compounds highlights how slight modifications can influence biological activity:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime | Methoxy-substituted | Enhanced solubility and potential for increased biological activity due to methoxy group. |

| 1-Nitro-3,4-dihydronaphthalen-1(2H)-one oxime | Nitro-substituted | Increased reactivity due to the electron-withdrawing nitro group; potential for different reaction pathways. |

| 3-Hydroxy-3,4-dihydronaphthalen-1(2H)-one oxime | Hydroxyl-substituted | Hydroxyl group may enhance hydrogen bonding interactions with biological targets. |

These variations significantly influence their chemical behavior and potential therapeutic uses.

Study on NLRP3 Inflammasome Inhibition

A notable study demonstrated that derivatives of this compound inhibited NLRP3 inflammasome activation in macrophages. This finding suggests that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Synthesis and Evaluation of Derivatives

Various derivatives have been synthesized and evaluated for their biological activities. For instance, the synthesis of methoxy and nitro-substituted derivatives showed enhanced solubility and reactivity, respectively. These derivatives were tested against several inflammatory markers, revealing promising results in modulating immune responses .

Q & A

Q. Basic: What are the common synthetic routes for preparing 3,4-dihydronaphthalen-1(2H)-one oxime derivatives?

Methodological Answer:

this compound derivatives are typically synthesized via oxime formation from ketone precursors. For example, (1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime was prepared by reacting the corresponding ketone with hydroxylamine hydrochloride under reflux in ethanol/water . Advanced derivatives, such as fluoro-substituted analogs, employ Claisen-Schmidt condensation to introduce substituents (e.g., trifluoromethylbenzylidene groups) . Key considerations:

- Reagent ratios : Excess hydroxylamine (1.5–2 eq) ensures complete conversion.

- Temperature control : Reflux at 70–80°C avoids side reactions like Beckmann rearrangement .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves E/Z isomers .

Q. Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, the structure of (1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime was solved using a Rigaku R-AXIS RAPID diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Data refinement employed SHELXL97 , addressing:

- Disordered atoms : Partial occupancy modeling for methyl/methoxy groups .

- Hydrogen placement : Riding models for CH₂ and aromatic H atoms (d(C–H) = 0.97–0.93 Å) .

- Validation : R-factor < 0.05 and wR₂ < 0.14 ensure precision .

Q. Advanced: How do reaction conditions influence product distribution in Beckmann rearrangements of this compound?

Methodological Answer:

Beckmann rearrangements of oximes to benzazepinones are highly sensitive to temperature and catalysts :

- Low temperatures (25–40°C) : Favor 1,3,4,5-tetrahydro-2H-1-benzazepin-2-one as the major product.

- High temperatures (>80°C) : Promote isomerization to 1,2,3,5-tetrahydro-4H-1-benzazepin-4-one .

- Acid catalysts (H₂SO₄) : Accelerate rearrangement but risk side reactions like hydrolysis.

Contradictions in literature often arise from reaction time variations; prolonged heating (>24 hrs) degrades products .

Q. Advanced: What computational methods are used to analyze the electronic properties of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Optimizes geometry and calculates HOMO-LUMO gaps (e.g., B3LYP/6-31G* basis set) .

- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯O hydrogen bonds) in crystal packing .

- Molecular Docking : Predicts binding affinities for biological targets (e.g., anticonvulsant activity via GABA receptor models) .

Q. Advanced: How are crystallographic data contradictions resolved for disordered structures in oxime derivatives?

Methodological Answer:

Disorder (e.g., in tosyl-oxime groups) is managed via:

- Multi-component refinement : Assign partial occupancies (e.g., 0.76:0.24 for disordered methyl groups) .

- Restraints : Apply SIMU/DELU restraints in SHELXL to stabilize anisotropic displacement parameters .

- Validation tools : Use PLATON/ADDSYM to check missed symmetry and twinning .

Q. Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm oxime formation (δ 8.5–9.5 ppm for NH; δ 150–160 ppm for C=N) .

- IR Spectroscopy : Identify ν(N–O) at 930–960 cm⁻¹ and ν(C=N) at 1640–1680 cm⁻¹ .

- Mass Spectrometry (EI-MS) : Molecular ion peaks [M+H]⁺ validate purity (e.g., m/z 191.22 for C₁₁H₁₃NO₂) .

Q. Advanced: How do substituents (e.g., halogens) affect the bioactivity of this compound derivatives?

Methodological Answer:

- Fluoro substituents : Enhance lipophilicity (logP ↑) and blood-brain barrier penetration for CNS targets .

- Bromine : Increases steric bulk, altering binding kinetics (e.g., IC₅₀ shifts in kinase assays) .

- Methoxy groups : Modulate electron density, impacting antioxidant activity via resonance effects .

Properties

IUPAC Name |

N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDVQUUMKXZPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=NO)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201275315 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3349-64-2 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201275315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydronaphthalen-1(2H)-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.